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Compound of Interest

Compound Name: PD-166866

Cat. No.: B1684483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PD-166866, a potent and selective

inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. This document

consolidates key research findings, presents quantitative data in a structured format, details

experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Compound Information
Property Value Reference

CAS Number 192705-79-6 [1]

Synonyms

N-[2-amino-6-(3,5-

dimethoxyphenyl)pyrido[2,3-

d]pyrimidin-7-yl]-N'-(1,1-

dimethylethyl)-urea

[2]

Molecular Formula C₂₀H₂₄N₆O₃ [2][3]

Molecular Weight 396.44 g/mol [2][3]

Appearance Off-white to light tan powder

Solubility DMSO: ≥10 mg/mL

Mechanism of Action and Biological Activity
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PD-166866 is a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase

inhibitors.[4] It functions as a potent, ATP-competitive inhibitor of FGFR1 tyrosine kinase.[3][4]

[5] This selectivity is crucial for its targeted therapeutic potential.

Kinase Selectivity Profile
PD-166866 exhibits high selectivity for FGFR1. It shows minimal to no inhibitory activity against

a range of other tyrosine and serine/threonine kinases at concentrations up to 50 μM,

highlighting its specific mode of action.[1][4]

Kinase Target IC₅₀ (nM) Notes

FGFR1 (full-length, human) 52.4 ± 0.1 Cell-free assay

Platelet-Derived Growth Factor

Receptor-β (PDGFRβ)
> 50,000 No significant inhibition

Epidermal Growth Factor

Receptor (EGFR)
> 50,000 No significant inhibition

c-Src > 50,000 No significant inhibition

Insulin Receptor Tyrosine

Kinase
> 50,000 No significant inhibition

Mitogen-Activated Protein

Kinase (MAPK)
> 50,000 No significant inhibition

Protein Kinase C (PKC) > 50,000 No significant inhibition

Cyclin-Dependent Kinase 4

(CDK4)
> 50,000 No significant inhibition

Table compiled from data in references[1][2][4].

Cellular Effects
In cellular contexts, PD-166866 effectively inhibits FGFR1-mediated signaling, leading to a

variety of downstream effects.
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Cellular Process IC₅₀ / Effect Cell Line / System

FGFR1 Autophosphorylation IC₅₀ = 3.1 nM
L6 cells overexpressing human

FGFR1

IC₅₀ = 10.8 nM
NIH 3T3 cells with

endogenous FGFR1

MAPK (ERK1/2)

Phosphorylation
IC₅₀ = 4.3 nM (p44 MAPK) L6 cells

IC₅₀ = 7.9 nM (p42 MAPK) L6 cells

bFGF-Stimulated Cell Growth IC₅₀ = 24 nM L6 cells (8-day exposure)

Anti-Angiogenesis Potent inhibitor
Cultured human placenta

artery fragments

Cell Viability (Cytotoxicity) Significant reduction at 2.5 µM HeLa cells (24-hour treatment)

Apoptosis Induction DNA damage observed HeLa cells

Autophagy Induction
Repression of Akt/mTOR

signaling
[1]

Table compiled from data in references[1][2][4][6][7].

Signaling Pathway
PD-166866 primarily targets the FGFR1 signaling cascade. Upon binding of its ligand, such as

basic fibroblast growth factor (bFGF), FGFR1 dimerizes and undergoes autophosphorylation

on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins,

leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK

(MAPK) pathway, which is critical for cell proliferation and survival. PD-166866, by competing

with ATP for the kinase domain of FGFR1, prevents this initial autophosphorylation step,

thereby blocking the entire downstream signaling cascade.
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Caption: FGFR1 signaling pathway and the inhibitory action of PD-166866.
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Experimental Protocols
This section provides detailed methodologies for key experiments involving PD-166866.

General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of PD-166866.
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Caption: General experimental workflow for the evaluation of PD-166866.

In Vitro FGFR1 Kinase Assay
This protocol is adapted from luminescent kinase assays designed to measure ADP production.

Materials:

Recombinant human FGFR1 enzyme

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

ATP solution

Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

PD-166866 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar)

96-well or 384-well plates

Procedure:

Prepare serial dilutions of PD-166866 in kinase buffer.

In a multi-well plate, add the FGFR1 enzyme to each well containing the diluted inhibitor or

vehicle (DMSO) control.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescent detection

reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

Record luminescence and calculate the percent inhibition for each concentration of PD-
166866.
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Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay
This protocol is based on the colorimetric MTT assay to assess cell viability.[8][9]

Materials:

HeLa cells (or other suitable cell line)

Complete culture medium (e.g., DMEM with 10% FBS)

PD-166866 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well tissue culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them

to adhere overnight.

Treat the cells with various concentrations of PD-166866 (e.g., 0.1 - 50 µM) and a vehicle

control (DMSO) for the desired duration (e.g., 24 hours).[6]

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at

37°C.

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan

crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Phospho-FGFR and Phospho-ERK
This protocol outlines the detection of protein phosphorylation by western blot.[10][11]

Materials:

L6 cells (or other suitable cell line)

Serum-free medium

bFGF

PD-166866

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK1/2, anti-ERK1/2)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Plate cells and grow to 80-90% confluency.
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Serum-starve the cells for several hours to reduce basal signaling.

Pre-treat the cells with various concentrations of PD-166866 or vehicle for 1-2 hours.

Stimulate the cells with bFGF for a short period (e.g., 5-15 minutes) to induce FGFR

phosphorylation.

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and detect the signal using an ECL reagent and an imaging

system.

To analyze total protein levels, the membrane can be stripped and re-probed with antibodies

against the total (non-phosphorylated) proteins.

In Vitro Anti-Angiogenesis Assay (Aortic Ring Assay)
This assay provides a model for studying the effect of compounds on angiogenesis.[4]

Materials:

Human placenta artery fragments (or rat aorta)

Serum-free medium

Matrigel or collagen gel

PD-166866
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Culture plates

Microscope with imaging capabilities

Procedure:

Isolate and prepare small fragments of the artery.

Embed the fragments in a gel matrix (e.g., Matrigel) in a culture plate.

Add serum-free medium containing different concentrations of PD-166866 or vehicle control.

Incubate the cultures for several days, replacing the medium as needed.

Monitor the outgrowth of microvessels from the artery fragments daily using a microscope.

Quantify the extent of microvessel outgrowth (e.g., by measuring the area of outgrowth) at

the end of the experiment to determine the inhibitory effect of PD-166866.

Conclusion
PD-166866 is a well-characterized, potent, and highly selective inhibitor of FGFR1 tyrosine

kinase. Its ability to specifically block the FGFR1 signaling pathway makes it a valuable tool for

studying the roles of FGF signaling in various biological processes, including cell proliferation,

survival, and angiogenesis. The data and protocols presented in this guide are intended to

facilitate further research into the therapeutic potential and biological functions of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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